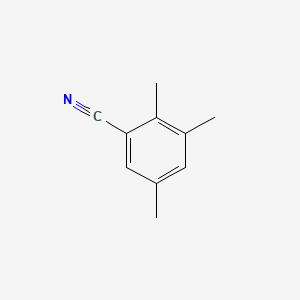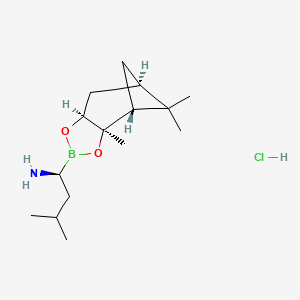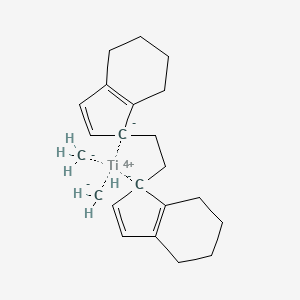
Alpinumisoflavone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpinumisoflavone acetate is a natural prenylated isoflavonoid . It is a major constituent of Derris eriocarpa . The compound has been explored for a number of biological and pharmacological effects .
Molecular Structure Analysis
The molecular structure of Alpinumisoflavone acetate is not explicitly detailed in the retrieved papers .
Chemical Reactions Analysis
The chemical reactions involving Alpinumisoflavone acetate are not explicitly detailed in the retrieved papers .
Physical And Chemical Properties Analysis
Alpinumisoflavone acetate has a molecular formula of C22H18O6 and a molecular weight of 378.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 378.11033829 g/mol . The compound has a topological polar surface area of 82.1 Ų . It has a complexity of 700 .
Scientific Research Applications
- Alpinumisoflavone has demonstrated anti-inflammatory effects in various studies . It suppresses inflammation by modulating pathways involved in immune responses, making it a potential candidate for managing chronic inflammatory conditions.
- Alpinumisoflavone possesses antioxidant properties, which help protect cells from oxidative stress and damage. Its ability to scavenge free radicals contributes to overall cellular health .
- Research suggests that Alpinumisoflavone inhibits tumor cell proliferation and induces apoptosis. It has been studied in hepatocellular carcinoma and other malignancies .
- Alpinumisoflavone exhibits antiosteoporotic activity, both in vitro and in vivo. It may help prevent bone loss and maintain bone health .
- Alpinumisoflavone has been explored for its neuroprotective effects. It may play a role in safeguarding neurons and supporting brain health .
- Alpinumisoflavone interacts with estrogen receptors, making it relevant in hormone-related conditions. Its dual estrogenic and antiestrogenic properties warrant further investigation .
Anti-Inflammatory Properties
Antioxidant Activity
Anti-Cancer Potential
Osteoprotective Effects
Neuroprotective Properties
Estrogenic and Anti-Estrogenic Effects
Mechanism of Action
- ERα and ERβ are the primary targets. ERα is involved in proliferative responses, while ERβ counteracts these responses .
Target of Action
Mode of Action
Biochemical Pathways
Future Directions
Alpinumisoflavone acetate has been explored for a number of biological and pharmacological effects, and it exhibits a potential as a drug candidate . Further series of studies are needed to confirm these pharmacological effects . The compound might be a candidate for a future co-chemotherapy agent in safety, quality, and standardization .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Alpinumisoflavone acetate involves the acetylation of Alpinumisoflavone with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Alpinumisoflavone", "Acetic anhydride", "Catalyst (e.g. pyridine)" ], "Reaction": [ "Alpinumisoflavone and catalyst are mixed together in a reaction vessel", "Acetic anhydride is slowly added to the reaction mixture while stirring", "The reaction mixture is heated to a specific temperature (e.g. 60-80°C) and stirred for a specific amount of time (e.g. 4-6 hours)", "The reaction is quenched by adding water to the mixture", "The resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate)", "The organic layer is separated and washed with water and brine", "The organic solvent is evaporated under reduced pressure to give Alpinumisoflavone acetate as a yellow solid" ] } | |
CAS RN |
86989-18-6 |
Product Name |
Alpinumisoflavone acetate |
Molecular Formula |
C22H18O6 |
Molecular Weight |
378.38 |
IUPAC Name |
[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |
InChI |
InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |
InChI Key |
UGAJYYNANGVRBF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





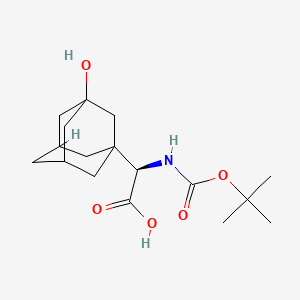
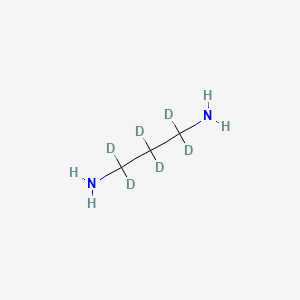
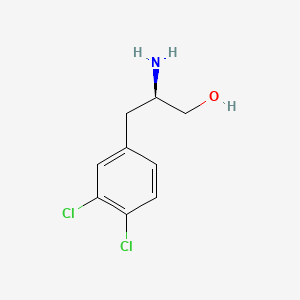
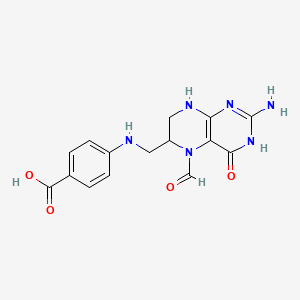


![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)
